Acide 5-acétamido-2-nitrophénylboronique

Vue d'ensemble

Description

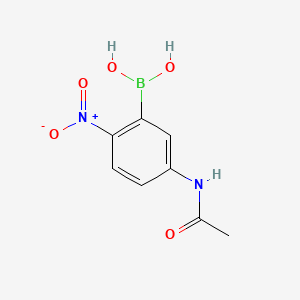

5-Acetamido-2-nitrophenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of an acetamido group, a nitro group, and a boronic acid moiety attached to a phenyl ring

Applications De Recherche Scientifique

5-Acetamido-2-nitrophenylboronic acid has several applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds.

Biology: Investigated for its potential as a molecular probe for detecting and quantifying biological molecules.

Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mécanisme D'action

Target of Action

5-Acetamido-2-nitrophenylboronic acid, like other boronic acids, primarily targets organic compounds with active functional groups. It is often used in organic synthesis as a building block . The compound’s primary targets are typically carbon-based molecules, where it can form stable coval

Analyse Biochimique

Biochemical Properties

Boronic acids and their esters are known to be valuable building blocks in organic synthesis . They are involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Cellular Effects

The specific cellular effects of 5-Acetamido-2-nitrophenylboronic acid are not well studied. Boronic acids and their derivatives have been implicated in various cellular processes due to their ability to form reversible covalent bonds with biological molecules .

Molecular Mechanism

Boronic acids are known to interact with various biomolecules through the formation of reversible covalent bonds .

Temporal Effects in Laboratory Settings

Boronic acids and their esters are known to be stable and readily prepared, making them valuable for various applications in organic synthesis .

Metabolic Pathways

Boronic acids are known to participate in various biochemical reactions, including the Suzuki–Miyaura coupling .

Transport and Distribution

The transport and distribution of 5-Acetamido-2-nitrophenylboronic acid within cells and tissues are not well studied. Boronic acids and their derivatives are known to interact with various biomolecules, which may influence their localization and accumulation .

Subcellular Localization

The localization of boronic acids and their derivatives can be influenced by their interactions with various biomolecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetamido-2-nitrophenylboronic acid typically involves the following steps:

Borylation: The nitro-substituted acetanilide is then subjected to borylation using a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step introduces the boronic acid moiety into the molecule.

Industrial Production Methods: Industrial production of 5-Acetamido-2-nitrophenylboronic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated processes to ensure consistency and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Acetamido-2-nitrophenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Amino-substituted phenylboronic acids.

Substitution: Biaryl compounds or other coupled products.

Comparaison Avec Des Composés Similaires

Phenylboronic acid: Lacks the acetamido and nitro groups, making it less versatile in certain applications.

4-Acetamido-2-nitrophenylboronic acid: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

2-Nitrophenylboronic acid:

Uniqueness: 5-Acetamido-2-nitrophenylboronic acid is unique due to the presence of both acetamido and nitro groups, which confer distinct reactivity and functionality. This combination allows for a broader range of chemical transformations and applications compared to its simpler counterparts.

Activité Biologique

5-Acetamido-2-nitrophenylboronic acid (5-ANPBA) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes, including proteases and β-lactamases. This article delves into the biological activity of 5-ANPBA, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

5-ANPBA has the molecular formula and features a nitrophenyl group substituted with an acetamido group. The presence of the boronic acid moiety is crucial for its biological activity, as it can form reversible covalent bonds with diols in biological systems.

Inhibition of Enzymes:

5-ANPBA acts primarily as an inhibitor of serine proteases and β-lactamases. The mechanism involves the formation of a covalent bond with the active site serine residue of these enzymes, thereby blocking substrate access and inhibiting enzymatic activity.

Table 1: Inhibition Potency of 5-ANPBA Against Selected Enzymes

Biological Activity Studies

Several studies have investigated the biological activity of 5-ANPBA, focusing on its antibacterial properties and efficacy as a β-lactamase inhibitor.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of 5-ANPBA against various strains of Escherichia coli and Klebsiella pneumoniae, which are known to produce β-lactamases. The results indicated that 5-ANPBA significantly enhanced the efficacy of β-lactam antibiotics in resistant strains.

Table 2: Antibacterial Activity of 5-ANPBA

| Bacterial Strain | MIC (µg/mL) | Combination Treatment |

|---|---|---|

| E. coli (KPC producer) | 4.0 | CAZ + 5-ANPBA |

| K. pneumoniae (CTX-M producer) | 2.0 | CTX + 5-ANPBA |

Pharmacological Applications

The potential applications of 5-ANPBA extend beyond antibacterial activity. Its ability to inhibit serine proteases suggests possible therapeutic roles in conditions where these enzymes are implicated, such as thrombosis and certain cancers.

Research Findings:

- Thrombin Inhibition: In vitro studies demonstrated that 5-ANPBA effectively inhibited thrombin, which is crucial in coagulation pathways, suggesting its potential use in anticoagulation therapy.

- β-Lactamase Resistance: The compound has been shown to restore the efficacy of β-lactam antibiotics against resistant bacterial strains by inhibiting β-lactamase enzymes, which degrade these antibiotics.

Propriétés

IUPAC Name |

(5-acetamido-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BN2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4,13-14H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKGDBOETDSECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)NC(=O)C)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657330 | |

| Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78887-36-2 | |

| Record name | (5-Acetamido-2-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.